4-(Bromoacetyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

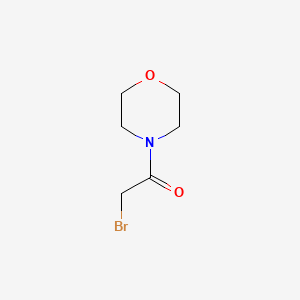

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLQAMNGYJQUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553930 | |

| Record name | 2-Bromo-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40299-87-4 | |

| Record name | 2-Bromo-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(morpholin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Bromoacetyl)morpholine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromoacetyl)morpholine is a versatile bifunctional reagent characterized by the presence of a reactive bromoacetyl group and a morpholine moiety. This unique combination makes it a valuable building block in organic synthesis, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. Its electrophilic carbon center adjacent to the bromine atom readily reacts with various nucleophiles, allowing for the introduction of a morpholino-ethanone group into a target molecule. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, supported by experimental data and protocols to facilitate its application in research and drug development.

Chemical Structure and Properties

This compound, also known as 2-bromo-1-morpholinoethanone, possesses the chemical formula C₆H₁₀BrNO₂ and a molecular weight of approximately 208.05 g/mol . The structure features a morpholine ring N-acylated with a bromoacetyl group.

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Reference(s) |

| CAS Number | 40299-87-4 | [1][2] |

| Molecular Formula | C₆H₁₀BrNO₂ | [2] |

| Molecular Weight | 208.05 g/mol | [1] |

| Appearance | Brown to colorless oil/liquid | [1] |

| Boiling Point | 308.5 ± 37.0 °C at 760 Torr (Predicted) | [1][3] |

| Density | 1.564 ± 0.06 g/cm³ at 20°C (Predicted) | [1][3] |

| Refractive Index | 1.52 | [1][3] |

| Flash Point | 140.347 °C | [3] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [3] |

Synthesis and Purification

This compound is typically synthesized by the acylation of morpholine with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. The reaction is generally carried out in an inert solvent in the presence of a base to neutralize the hydrogen halide byproduct.

General Synthesis Workflow

The overall workflow for the synthesis of this compound can be depicted as follows:

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from literature procedures for similar compounds.

Materials:

-

Morpholine

-

Bromoacetyl bromide (or bromoacetyl chloride)

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous dichloromethane to the cooled morpholine solution dropwise over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the methylene protons of the bromoacetyl group. The morpholine protons typically appear as two multiplets, one for the protons adjacent to the nitrogen and another for the protons adjacent to the oxygen. The methylene protons of the bromoacetyl group are expected to appear as a singlet.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₂-N (morpholine) | ~3.4 - 3.7 | m |

| CH₂-O (morpholine) | ~3.6 - 3.8 | m |

| CO-CH₂-Br | ~3.9 - 4.1 | s |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum should display four distinct signals corresponding to the carbonyl carbon, the brominated methylene carbon, and the two sets of non-equivalent methylene carbons in the morpholine ring.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | ~165 - 170 |

| CH₂-Br | ~25 - 30 |

| CH₂-N (morpholine) | ~42 - 47 |

| CH₂-O (morpholine) | ~66 - 68 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the amide carbonyl stretching vibration.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (amide) | ~1650 - 1680 | Strong |

| C-N Stretch | ~1200 - 1350 | Medium |

| C-O-C Stretch | ~1100 - 1150 | Strong |

| C-Br Stretch | ~500 - 600 | Medium-Strong |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound (around 208 and 210 due to the isotopic distribution of bromine). Common fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the morpholine ring.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug development stems from its nature as an electrophilic alkylating agent. The bromoacetyl group is a good leaving group, making the adjacent carbonyl-activated methylene carbon susceptible to nucleophilic attack by various functional groups present in biomolecules, such as thiols (cysteine), amines (lysine), and imidazoles (histidine).

Alkylation Reactions

This reactivity allows for the covalent modification of target proteins, making this compound a useful tool for:

-

Irreversible Enzyme Inhibition: By covalently binding to a critical amino acid residue in the active site of an enzyme, it can lead to irreversible inhibition.

-

Chemical Probes: It can be used to label and identify target proteins in complex biological mixtures.

-

Synthesis of Drug Candidates: It serves as a key intermediate for introducing the morpholino-ethanone moiety into more complex molecules with potential therapeutic activity. The morpholine ring itself is a privileged scaffold in medicinal chemistry, often improving the pharmacokinetic properties of a drug candidate.

The general scheme for the alkylation of a nucleophile with this compound is as follows:

Safety and Handling

This compound is expected to be a hazardous substance. As an alkylating agent, it is likely to be corrosive, a lachrymator, and harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and chemical biology. Its defined structure and reactive bromoacetyl group allow for the targeted covalent modification of biomolecules and the construction of complex molecular architectures. This guide provides a foundational understanding of its chemical properties, synthesis, and reactivity, which should serve as a useful resource for researchers in the field. Further experimental validation of the predicted properties and spectroscopic data is encouraged for specific applications.

References

An In-depth Technical Guide to the Synthesis Pathway and Mechanism of 4-(Bromoacetyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(bromoacetyl)morpholine, a valuable reagent in medicinal chemistry and drug development. This document details the primary synthesis pathway, the underlying reaction mechanism, experimental protocols, and relevant quantitative data.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active compounds. Its utility stems from the presence of a reactive bromoacetyl group, which can readily undergo nucleophilic substitution reactions, and the morpholine moiety, a common scaffold in pharmaceuticals known to improve pharmacokinetic properties. This guide will focus on the most common and efficient method for its preparation: the acylation of morpholine with bromoacetyl bromide.

Synthesis Pathway

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution reaction between morpholine and a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: General reaction scheme for the synthesis of this compound.

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This leads to the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the bromide ion, being a good leaving group, is expelled. If a base such as triethylamine is used, it will neutralize the resulting hydrobromic acid.

The detailed mechanism is illustrated below:

Caption: The two-step mechanism for the synthesis of this compound.

Experimental Protocols

While several variations exist, the following protocols outline the general procedures for the synthesis of this compound.

Protocol 1: Reaction with Bromoacetyl Bromide in Dichloromethane[1]

This method is reported to provide a high yield.[1]

Materials:

-

Morpholine

-

Bromoacetyl bromide

-

Dichloromethane (anhydrous)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve morpholine (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add bromoacetyl bromide (1.0-1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be washed with water and brine to remove any water-soluble byproducts.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography on silica gel.

Protocol 2: Reaction with Bromoacetyl Chloride and Triethylamine in Chloroform[1]

This protocol utilizes a base to neutralize the acid formed during the reaction.

Materials:

-

Morpholine

-

Bromoacetyl chloride

-

Triethylamine

-

Chloroform (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous chloroform.

-

Cool the mixture to -50 °C.

-

Slowly add a solution of bromoacetyl chloride (1.0 eq) in chloroform to the cooled mixture.

-

Allow the reaction to warm to -15 °C over a specified period while stirring.

-

Monitor the reaction by TLC.

-

For work-up, the reaction mixture is typically washed with water, dilute acid (e.g., 1N HCl) to remove excess triethylamine, and then brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is then purified as needed.

Data Presentation

Reaction Conditions and Yields

| Acylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |

| Bromoacetyl bromide | Dichloromethane | None | 0 - 20 | 1.5 | ~100 | [1] |

| Bromoacetyl chloride | Chloroform | Triethylamine | -50 to -15 | - | 66 | [1] |

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₆H₁₀BrNO₂ |

| Molecular Weight | 208.05 g/mol |

| Appearance | Brown to colorless oil |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | 1.564 g/cm³ (predicted)[1] |

| Refractive Index | 1.52[1] |

| ¹H NMR (CDCl₃, δ) | ~3.5-3.8 (m, 8H, morpholine protons), ~3.9 (s, 2H, CH₂Br) |

| ¹³C NMR (CDCl₃, δ) | ~29 (CH₂Br), ~42, ~46 (N-CH₂), ~66 (O-CH₂), ~165 (C=O) |

| IR (neat, cm⁻¹) | ~1650 (C=O stretch) |

Note: The NMR and IR data are approximate values based on typical spectra of N-acylmorpholines and related structures. Actual values may vary based on the specific experimental conditions and solvent used.

Experimental Workflow and Logic

The synthesis and purification process follows a logical workflow designed to maximize yield and purity.

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process, primarily achieved through the nucleophilic acyl substitution of morpholine with a bromoacetyl halide. Understanding the reaction mechanism and having access to detailed experimental protocols are crucial for researchers in organic and medicinal chemistry. This guide provides the necessary information for the successful synthesis and characterization of this important chemical intermediate, facilitating its application in the development of novel therapeutic agents.

References

4-(Bromoacetyl)morpholine: A Technical Guide to its Application in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromoacetyl)morpholine is a versatile bifunctional molecule increasingly utilized in biochemistry and drug discovery. Its unique structure, combining a reactive bromoacetyl group with a morpholine moiety, makes it a valuable tool for covalently modifying proteins and serving as a building block in the synthesis of more complex chemical probes, such as those used in targeted protein degradation. This technical guide provides an in-depth overview of the core biochemical applications of this compound, including its mechanism of action as a covalent inhibitor and its role as a reactive handle in bioconjugation. Detailed experimental protocols and data presentation are provided to facilitate its use in the laboratory.

Introduction: The Chemical Biology of this compound

This compound is a chemical reagent that possesses two key features relevant to biochemical research: a reactive electrophilic bromoacetyl group and a morpholine ring. The morpholine moiety is a common scaffold in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability.[1][2][3][4][5][6] The bromoacetyl group, on the other hand, is a well-established reactive functional group that can form a stable covalent bond with nucleophilic amino acid residues in proteins, most notably cysteine.[7][8][9][10][11]

This dual functionality makes this compound a valuable tool for:

-

Covalent Inhibition: Irreversibly inhibiting enzymes by covalently modifying a critical amino acid residue in their active site.

-

Activity-Based Protein Profiling (ABPP): As a component of probes designed to label and identify active enzymes in complex biological samples.[12]

-

Building Block for Chemical Probes: Serving as a reactive handle for the synthesis of more complex molecules, such as linkers for Proteolysis Targeting Chimeras (PROTACs).

Mechanism of Action: Covalent Modification of Proteins

The primary biochemical utility of this compound stems from the reactivity of its α-bromo ketone. This functional group acts as an electrophile, making it susceptible to nucleophilic attack by amino acid side chains. The most common target for this reaction is the thiol group of cysteine residues, which are highly nucleophilic at physiological pH. The reaction proceeds via a standard SN2 mechanism, resulting in the formation of a stable thioether bond and the displacement of the bromide ion.

this compound

this compound

>]; "CovalentAdduct" [label="Protein-Cys-S-CH2-C(O)-Morpholine", fontcolor="#202124"]; "HBr" [label="HBr", fontcolor="#202124"];

// Reactants reactant1 [label="Protein-Cys-SH"]; reactant2 [label="this compound"];

// Products product1 [label="Covalently Modified Protein"]; product2 [label="HBr"];

// Reaction reactant1 -> product1 [label="Nucleophilic Attack"]; reactant2 -> product1;

// Invisible edge for spacing product1 -> product2 [style=invis];

} dot graph G { graph [layout = dot, rankdir = LR]; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#4285F4"];

reagents [label=<Protein-Cys-SH+this compound>]; products [label=<Covalently Modified Protein+HBr>];

reagents -> products [label="Covalent Bond Formation"]; } Figure 1. Covalent modification of a cysteine residue by this compound.

While cysteine is the most frequent target, other nucleophilic residues such as histidine, lysine, and methionine can also be modified, albeit typically at a slower rate. The selectivity of the reaction can be influenced by the local environment of the nucleophilic residue within the protein structure and the reaction conditions (e.g., pH).

Application as a Covalent Inhibitor

The ability to form an irreversible covalent bond makes this compound a potential scaffold for the development of targeted covalent inhibitors (TCIs). TCIs offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to overcome drug resistance mechanisms.

Hypothetical Case Study: Inhibition of Cysteine Protease X

To illustrate the application of this compound as a covalent inhibitor, we present a hypothetical case study on its interaction with "Cysteine Protease X," an enzyme implicated in a disease pathway.

Table 1: Hypothetical Kinetic Data for Inhibition of Cysteine Protease X

| Parameter | Value | Description |

| IC50 | 5.2 µM | Concentration of inhibitor required to reduce enzyme activity by 50%. |

| kinact | 0.15 min-1 | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. |

| KI | 15 µM | The concentration of inhibitor that gives half the maximal rate of inactivation. |

| kinact/KI | 10,000 M-1s-1 | The second-order rate constant for inactivation, reflecting the efficiency of the inhibitor. |

Note: The data presented in this table is for illustrative purposes only and is based on typical values for covalent inhibitors.

Experimental Protocol: Determination of Covalent Inhibition Kinetics

This protocol outlines a general procedure for characterizing the covalent inhibition of an enzyme by this compound.

Materials:

-

Purified enzyme of interest

-

This compound (stock solution in DMSO)

-

Enzyme substrate

-

Assay buffer

-

96-well microplate

-

Plate reader

Procedure:

-

Enzyme Activity Assay:

-

Establish a standard enzyme activity assay to measure the initial rate of substrate conversion.

-

Determine the Km of the substrate for the enzyme.

-

-

IC50 Determination:

-

Pre-incubate the enzyme with a range of concentrations of this compound for a fixed time (e.g., 30 minutes).

-

Initiate the reaction by adding the substrate (at a concentration equal to its Km).

-

Measure the initial reaction rates and plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

-

-

Determination of kinact and KI:

-

Incubate the enzyme with various concentrations of this compound.

-

At different time points, take aliquots of the reaction mixture and add them to the substrate solution to measure the remaining enzyme activity.

-

Plot the natural log of the percentage of remaining enzyme activity versus time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (kobs).

-

Plot kobs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine kinact (the Vmax of the plot) and KI (the Km of the plot).

-

Application as a Building Block for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The bromoacetyl group of this compound can be used as a reactive handle to attach it to a linker, which is then further functionalized with a target protein ligand and an E3 ligase ligand.

Experimental Workflow: Synthesis of a PROTAC using this compound

This workflow provides a conceptual overview of how this compound can be incorporated into a PROTAC synthesis.

Conclusion

This compound is a valuable and versatile tool in the arsenal of biochemists and drug discovery scientists. Its ability to covalently modify proteins makes it a powerful scaffold for developing irreversible inhibitors and activity-based probes. Furthermore, its utility as a reactive building block in the synthesis of more complex molecules like PROTACs highlights its growing importance in the field of targeted protein degradation. The methodologies and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the full potential of this compound in their own research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent modification as a strategy to block protein-protein interactions with small-molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mapping enzyme active sites in complex proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Bromoacetyl)morpholine: An In-depth Technical Guide to a Cysteine-Reactive Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Bromoacetyl)morpholine, a valuable chemical probe for the selective modification of cysteine residues in proteins. Cysteine, with its unique nucleophilic thiol group, is a critical amino acid in protein structure, catalysis, and regulation. The ability to selectively target and modify cysteine residues is paramount in chemical biology and drug development for applications ranging from protein labeling and visualization to the identification of novel therapeutic targets. This compound, as a haloacetyl-containing compound, offers a robust method for achieving this selectivity. This document details the synthesis, mechanism of action, and reactivity of this compound, and provides detailed experimental protocols for its application in protein labeling and target identification workflows. Furthermore, this guide presents quantitative data for analogous cysteine-reactive probes to provide a framework for experimental design and discusses methods for the characterization of modified proteins.

Introduction to Cysteine-Reactive Probes

The unique chemical properties of the cysteine thiol group, including its relatively low pKa and high nucleophilicity in the thiolate form, make it a prime target for covalent modification within the proteome.[1] This reactivity is harnessed by a variety of electrophilic chemical probes to study protein function, identify enzyme active sites, and develop covalent inhibitors.[2][3] Among the various classes of cysteine-reactive electrophiles, α-haloacetamides, such as this compound, are widely utilized due to their high reactivity and selectivity for cysteine residues under physiological conditions.[4]

The morpholine moiety in this compound can influence the probe's solubility and pharmacokinetic properties, making it an interesting scaffold for the development of more complex chemical biology tools.[5]

Physicochemical Properties and Synthesis

Physicochemical Data

| Property | Value |

| IUPAC Name | 2-bromo-1-morpholinoethan-1-one |

| Synonyms | N-(Bromoacetyl)morpholine |

| CAS Number | 40299-87-4 |

| Molecular Formula | C₆H₁₀BrNO₂ |

| Molecular Weight | 208.05 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Synthesis of this compound

This compound can be synthesized via the acylation of morpholine with bromoacetyl bromide or bromoacetyl chloride in the presence of a base.

A typical synthesis involves dissolving morpholine and a non-nucleophilic base, such as triethylamine, in an appropriate aprotic solvent like dichloromethane. The solution is cooled, and bromoacetyl bromide is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature. After the reaction is complete, the product can be isolated and purified using standard techniques like extraction and chromatography.

Reactivity and Mechanism of Action

Reaction with Cysteine

This compound reacts with the thiol group of cysteine residues via a nucleophilic substitution (SN2) reaction. The deprotonated thiolate anion of cysteine acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This results in the formation of a stable thioether bond and the displacement of the bromide ion.

Selectivity for Cysteine

The high selectivity of α-haloacetamides for cysteine over other nucleophilic amino acids, such as lysine, is attributed to the "soft" nature of the electrophilic carbon and the "soft" nature of the sulfur nucleophile in cysteine. This is in accordance with Hard and Soft Acid and Base (HSAB) theory. While lysine's primary amine is also nucleophilic, it is a "harder" nucleophile and reacts preferentially with "harder" electrophiles. Under typical physiological pH conditions (pH 7.0-8.0), the cysteine thiol is partially deprotonated to the more nucleophilic thiolate, further enhancing its reactivity towards soft electrophiles like this compound. At higher pH values, reactivity with lysine can increase.

Quantitative Reactivity Data (Representative)

| Parameter | Representative Value (for Iodoacetamide) | Reference |

| Second-order rate constant (k₂) with Cysteine | ~0.6 M⁻¹s⁻¹ | [6] |

| Optimal pH range | 7.0 - 8.5 | [7] |

| Selectivity (Cys vs. Lys) | High (>95% for Cys at neutral pH) | [8] |

Experimental Protocols

General Protein Labeling with this compound

This protocol provides a general procedure for labeling a purified protein with accessible cysteine residues.

Materials:

-

Protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.0)

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., Dithiothreitol (DTT) or β-mercaptoethanol)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer to a concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 5-10 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.

-

Remove the reducing agent using a desalting column equilibrated with the labeling buffer.

-

-

Probe Preparation:

-

Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

-

-

Labeling Reaction:

-

Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction should be protected from light.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent (e.g., DTT or β-mercaptoethanol) to a final concentration of 10-20 mM to consume any unreacted probe.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove excess probe and quenching reagent by size-exclusion chromatography or dialysis.

-

Characterization of Labeled Proteins

The success of the labeling reaction can be confirmed by various analytical techniques:

-

Mass Spectrometry (MS): The most definitive method to confirm covalent modification. An increase in the protein's molecular weight corresponding to the mass of the 4-(acetyl)morpholine moiety (128.15 Da) confirms labeling. Tandem MS (MS/MS) can be used to identify the specific cysteine residue(s) that have been modified.[9][10]

-

SDS-PAGE: A noticeable shift in the molecular weight of the labeled protein compared to the unlabeled control may be observed, especially if the probe is conjugated with a larger tag.

-

UV-Vis Spectroscopy: If the probe contains a chromophore, the labeling can be quantified by measuring the absorbance at the appropriate wavelength.

Applications in Drug Development and Research

Target Identification and Validation

This compound can be used as a starting point for developing more complex probes for target identification using chemical proteomics.[4][6] By incorporating a reporter tag (e.g., biotin or an alkyne for click chemistry) into the morpholine scaffold, researchers can enrich and identify the protein targets of a bioactive compound.

Enzyme Inhibition Assays

As a cysteine-reactive compound, this compound can act as an irreversible inhibitor of enzymes that rely on a catalytic cysteine residue, such as cysteine proteases.[11] Enzyme inhibition assays can be performed by incubating the enzyme with varying concentrations of the probe and measuring the residual enzyme activity over time. This allows for the determination of inhibition constants such as the IC₅₀ and kinact/KI.

Probing Protein Structure and Function

Site-specific labeling of cysteine residues with this compound, potentially modified with a fluorescent tag, can be used to study protein conformation, dynamics, and interactions. The introduction of a label at a specific site can report on changes in the local environment of that residue.

Signaling Pathway Elucidation

Covalent probes like this compound can be instrumental in dissecting signaling pathways. For instance, many proteins involved in signal transduction, such as kinases and phosphatases, have reactive cysteine residues that are crucial for their function or regulation. By using a tagged version of the probe, one could identify proteins whose cysteine reactivity changes in response to a specific cellular stimulus, thereby implicating them in the signaling cascade.

Conclusion

This compound is a valuable and versatile tool for the selective modification of cysteine residues. Its straightforward synthesis and high reactivity and selectivity make it an excellent choice for a wide range of applications in chemical biology and drug development. While this guide provides a comprehensive overview and practical protocols based on analogous compounds, researchers are encouraged to empirically optimize conditions for their specific protein of interest and experimental goals. The principles and workflows outlined herein provide a solid foundation for the successful application of this compound as a cysteine-reactive probe.

References

- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysteine-reactive covalent capture tags for enrichment of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of 4-(Bromoacetyl)morpholine with Thiols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between 4-(bromoacetyl)morpholine and thiol-containing compounds. It details the underlying mechanism, kinetic considerations, and practical applications, particularly in the field of bioconjugation and drug development.

Core Reaction Mechanism: Thioether Bond Formation

The reaction between this compound and a thiol (a compound containing a sulfhydryl group, -SH) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the sulfur atom of the thiol acts as a nucleophile, attacking the α-carbon (the carbon adjacent to the carbonyl group) of the this compound. This leads to the displacement of the bromide ion and the formation of a stable thioether bond.

The carbonyl group in the bromoacetyl moiety plays a crucial role by inductively withdrawing electron density, which polarizes the carbon-bromine bond. This polarization increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.

The overall reaction can be depicted as follows:

R-SH + Br-CH2-C(=O)-N(CH2CH2)2O → R-S-CH2-C(=O)-N(CH2CH2)2O + HBr

Kinetic and pH Considerations

The rate of the reaction between this compound and thiols is significantly influenced by the pH of the reaction medium. The nucleophilicity of the thiol is the key determinant of the reaction rate. Thiols are weakly acidic and can be deprotonated to form the more nucleophilic thiolate anion (R-S⁻).

The Henderson-Hasselbalch equation governs the equilibrium between the thiol and thiolate forms. As the pH of the solution increases above the pKa of the thiol (typically around 8.5 for cysteine residues in proteins), the concentration of the highly reactive thiolate anion increases, leading to a faster reaction rate. For practical applications, the reaction with bromoacetyl groups is often carried out at a pH of approximately 9.0 to ensure a sufficient reaction rate while maintaining chemoselectivity.[1]

Chemoselectivity in Bioconjugation

In the context of bioconjugation, particularly in modifying proteins and peptides, chemoselectivity is paramount. The bromoacetyl group exhibits high reactivity towards soft nucleophiles like thiols. While other nucleophilic groups are present in proteins (e.g., the ε-amino group of lysine, the imidazole group of histidine), the reaction with thiols is favored under controlled pH conditions.

A notable application of this differential reactivity is the sequential conjugation of different molecules to a protein. For instance, a maleimide functional group can be reacted with a thiol at a lower pH (around 6.5), followed by the reaction of a bromoacetyl group with another thiol at a higher pH (around 9.0).[1] This pH-dependent kinetic discrimination allows for the precise and controlled construction of complex bioconjugates.[1]

Quantitative Data Summary

While specific kinetic data for the reaction of this compound with a wide range of thiols is not extensively documented in publicly available literature, the general reactivity of the bromoacetyl group provides a strong indication of its performance. The reaction is known to proceed to high yields, often nearing completion.

| Reactant Class | pH Range for Optimal Reaction | Relative Reaction Rate | Stability of Adduct | Key Considerations |

| Aliphatic Thiols (e.g., Cysteine, Glutathione) | 8.0 - 9.5 | Fast | High (Stable Thioether Bond) | pH control is crucial to favor thiolate formation and avoid side reactions with amines. |

| Aromatic Thiols | 7.5 - 9.0 | Moderate to Fast | High (Stable Thioether Bond) | Generally less nucleophilic than aliphatic thiols, may require slightly longer reaction times. |

Note: The relative reaction rates are generalizations. Actual rates will depend on the specific thiol, solvent, and temperature.

Experimental Protocols

General Protocol for the Reaction of this compound with a Thiol-Containing Peptide

This protocol provides a general framework for the conjugation of a thiol-containing peptide with this compound.

Materials:

-

Thiol-containing peptide

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 9.0

-

Quenching Solution: 1 M N-acetylcysteine in reaction buffer

-

Purification system (e.g., size-exclusion chromatography or reversed-phase HPLC)

Procedure:

-

Peptide Preparation: Dissolve the thiol-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide contains disulfide bonds, it must first be reduced to generate free thiols. This can be achieved by incubating with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol), followed by removal of the reducing agent.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in a water-miscible organic solvent like DMF or DMSO immediately before use.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

Quenching: Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess reagents and byproducts to purify the conjugate. This is typically achieved by size-exclusion chromatography (for large biomolecules) or reversed-phase HPLC.

-

Characterization: Characterize the final conjugate to determine the degree of labeling and confirm the identity of the product using techniques like mass spectrometry and UV-Vis spectroscopy.

Visualizations

Reaction Mechanism

Caption: SN2 reaction mechanism of a thiol with this compound.

Experimental Workflow for Peptide Conjugation

Caption: Workflow for conjugating a thiol-containing peptide.

References

Navigating the Solubility of 4-(Bromoacetyl)morpholine in Aqueous Buffers: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility of reagents is a critical first step in experimental design and drug discovery. This technical guide addresses the solubility of 4-(bromoacetyl)morpholine in aqueous buffers, a key parameter for its effective use in various biochemical and pharmaceutical applications.

Physicochemical Properties

Basic physicochemical information for this compound is available from various chemical suppliers. It is typically described as a brown to colorless oil.[1][2] Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 208.05 g/mol | [1] |

| Physical State | Liquid | [1] |

| CAS Number | 40299-87-4 | [1][2] |

Critical Considerations for Solubility in Aqueous Buffers

The solubility of this compound in an aqueous buffer is not a static value. It is influenced by several factors, including:

-

pH of the buffer: The morpholine moiety is basic. While the amide nitrogen is significantly less basic than a free amine, the pH of the solution can still influence the overall polarity and hydrogen bonding capacity of the molecule.

-

Buffer species and ionic strength: The components of the buffer (e.g., phosphate, TRIS, HEPES) and the overall ionic strength of the solution can impact solubility through various intermolecular interactions.[3]

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

-

Compound Stability: Alpha-haloacetyl compounds, such as this compound, are reactive electrophiles susceptible to hydrolysis in aqueous environments. This instability can complicate solubility measurements, as the compound may degrade over the course of the experiment. Therefore, solubility assessments should be conducted in a time-course manner to distinguish between true solubility and degradation.

Experimental Protocol for Solubility Determination

The following is a generalized protocol based on the widely used shake-flask method for determining the equilibrium solubility of a compound in a given aqueous buffer.

Materials

-

This compound

-

Selected aqueous buffer (e.g., Phosphate Buffered Saline (PBS), TRIS-HCl, HEPES) at the desired pH

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical method.

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer in a series of vials. The goal is to create a suspension where undissolved compound is visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is crucial to ensure that the agitation is sufficient to keep the excess solid suspended.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved compound to settle.

-

To ensure complete removal of solid material, centrifuge the vials at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 15-30 minutes).

-

-

Sample Collection and Preparation:

-

Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the collected supernatant with the same aqueous buffer to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a standard curve of this compound in the same buffer to accurately quantify the concentration in the experimental samples.

-

-

Data Analysis:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Safe Handling of 4-(Bromoacetyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 4-(Bromoacetyl)morpholine, a reactive reagent commonly utilized in pharmaceutical research and drug development as a building block and an alkylating agent. Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a morpholine derivative characterized by the presence of a reactive bromoacetyl group. This functional group makes it a potent alkylating agent, capable of reacting with nucleophiles such as thiols, amines, and hydroxyl groups.

| Property | Value | Reference |

| CAS Number | 40299-87-4 | [1] |

| Molecular Formula | C6H10BrNO2 | [1] |

| Molecular Weight | 208.1 g/mol | [1] |

| Appearance | Brown to colorless oil/liquid | [2] |

| Purity | Typically ≥96% | [1] |

Hazard Identification and Toxicity

GHS Hazard Classifications (Inferred from related compounds):

-

Acute Toxicity, Oral (Warning)

-

Acute Toxicity, Dermal (Warning)

-

Acute Toxicity, Inhalation (Warning)

-

Skin Corrosion/Irritation (Warning)

-

Serious Eye Damage/Eye Irritation (Danger)

-

Specific target organ toxicity — single exposure (Respiratory tract irritation) (Warning)

Occupational Exposure Limits (OELs) for Morpholine (as a reference):

| Organization | TWA | STEL | Skin Notation |

| OSHA | 20 ppm (70 mg/m³) | - | Y |

| NIOSH | 20 ppm (70 mg/m³) | 30 ppm (105 mg/m³) | Y |

| ACGIH | 20 ppm | - | Y |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.[7][8] A skin notation indicates that skin absorption is a significant route of exposure.

Safe Handling and Storage

A logical workflow for the safe handling of this compound is essential to minimize exposure risk.

Caption: A logical workflow for the safe handling of this compound.

Engineering Controls

-

Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

-

Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][9]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection:

-

Wear a flame-retardant laboratory coat.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if they become contaminated.

-

Ensure full skin coverage; do not leave any skin exposed.

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or in case of a spill, use a NIOSH-approved respirator with an organic vapor cartridge.[8]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Store away from heat, sparks, and open flames.[4]

Chemical Compatibility

Based on data for morpholine, this compound is expected to be incompatible with:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Acid chlorides and anhydrides

It may also be corrosive to some metals.

Experimental Protocols

Given its reactivity, this compound is often used in alkylation reactions, particularly for labeling proteins at cysteine residues. The following is a general protocol that should be adapted for specific experimental needs.

General Protocol for Cysteine Residue Labeling in a Protein

This protocol is adapted from procedures for similar bromoacetamide reagents.[11][12]

Materials:

-

Protein of interest with accessible cysteine residues

-

This compound

-

Reduction buffer (e.g., PBS with 5 mM TCEP, pH 7.5)

-

Labeling buffer (e.g., PBS, pH 7.0-7.5)

-

Quenching solution (e.g., 1 M Dithiothreitol (DTT) or 2-mercaptoethanol)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Protein Preparation:

-

If necessary, dissolve the protein in a reduction buffer to reduce disulfide bonds and expose cysteine thiols. Incubate for 30-60 minutes at room temperature.

-

Remove the reducing agent using a desalting column equilibrated with the labeling buffer.

-

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Protect from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove excess labeling reagent and quenching agent using a desalting column or dialysis.

-

-

Characterization:

-

Confirm successful labeling via techniques such as SDS-PAGE (observing a molecular weight shift) or mass spectrometry.

-

First Aid Measures

Immediate action is crucial in case of exposure.

Caption: A decision tree for first aid measures following exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Spills and Waste Disposal

-

Spills:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13]

-

Do not allow the material to enter drains or waterways.

-

-

Waste Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

All waste materials should be considered hazardous.

-

Containers should be tightly sealed and properly labeled.

-

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional or regulatory guidelines. Always consult the Safety Data Sheet (SDS) and your institution's safety protocols before handling any chemical.

References

- 1. calpaclab.com [calpaclab.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 4-(Bromomethyl)morpholine | C5H10BrNO | CID 20480694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nexchem.co.uk [nexchem.co.uk]

- 5. redox.com [redox.com]

- 6. trc-corp.com [trc-corp.com]

- 7. MORPHOLINE | Occupational Safety and Health Administration [osha.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. aksci.com [aksci.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to 4-(Bromoacetyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromoacetyl)morpholine is a versatile bifunctional reagent that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structure, featuring a reactive bromoacetyl group and a solubilizing morpholine moiety, makes it an invaluable building block for the synthesis of targeted covalent inhibitors and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of this compound, including its chemical formula, molecular weight, and key physicochemical properties. Detailed experimental protocols for its synthesis are presented, alongside an exploration of its reactivity, particularly as an electrophilic "warhead" for covalent modification of biological targets. Furthermore, this document elucidates its application in the development of advanced therapeutics, with a focus on the EGFR signaling pathway for covalent inhibitors and BRD4 degradation for PROTACs. Safety and handling procedures are also outlined to ensure its proper use in a research setting.

Core Properties of this compound

This compound, also known by its IUPAC name 2-bromo-1-(morpholin-4-yl)ethan-1-one, is a key reagent in synthetic and medicinal chemistry. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 208.06 g/mol | [2][3] |

| CAS Number | 40299-87-4 | [1][2] |

| Appearance | Brown to colorless oil/liquid | [3] |

| Boiling Point | 308.5 °C at 760 mmHg | [2] |

| Density | 1.564 g/cm³ | [2] |

| Flash Point | 140.3 °C | [2] |

| Solubility | Soluble in water and various organic solvents. | [4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [2] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the acylation of morpholine with a bromoacetyl halide. The following protocol provides a detailed methodology for its preparation in a laboratory setting.

Diagram of Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Materials and Equipment:

-

Morpholine

-

Bromoacetyl bromide (or bromoacetyl chloride)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard glassware and personal protective equipment (PPE)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath while stirring.

-

Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.1 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirring morpholine solution over 30-60 minutes, ensuring the temperature remains at or below 5°C. A white precipitate (triethylammonium bromide) will form.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for another 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound as an oil.

Applications in Drug Development

The utility of this compound stems from its ability to act as a covalent binder and a linker precursor. The bromoacetyl group is an electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, on a target protein.[5][6] The morpholine moiety often improves the physicochemical properties of the final compound, such as solubility and cell permeability.[7]

Role in Targeted Covalent Inhibitors (TCIs)

Targeted covalent inhibitors are designed to bind and irreversibly inactivate their protein targets, offering advantages such as prolonged duration of action and high potency.[8] The bromoacetyl group of this compound serves as an effective warhead for this purpose.

The primary mechanism involves a two-step process: first, the inhibitor non-covalently binds to the target protein's active site, and second, the electrophilic warhead reacts with a nearby nucleophilic residue (e.g., cysteine) to form a permanent covalent bond.[5]

Caption: Two-step mechanism of targeted covalent inhibition.

The Epidermal Growth Factor Receptor (EGFR) is a key target in oncology.[2] Covalent inhibitors have been developed to target a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, overcoming resistance to first-generation reversible inhibitors. While not all inhibitors use a bromoacetyl group, the principle of covalent targeting is the same. A hypothetical inhibitor synthesized using this compound would alkylate Cys797, thereby irreversibly blocking the downstream signaling cascade that promotes cell proliferation.

Caption: Inhibition of the EGFR signaling pathway by a covalent inhibitor.

Role in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[9] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can be used to synthesize a portion of the linker, which is then attached to the POI and E3 ligase ligands.

The PROTAC molecule facilitates the formation of a ternary complex between the POI and an E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[10]

Caption: Mechanism of PROTAC-mediated protein degradation.

Bromodomain-containing protein 4 (BRD4) is a transcriptional co-activator implicated in various cancers.[11] PROTACs have been successfully developed to induce its degradation. A linker derived from this compound could be used to connect a BRD4 inhibitor (like JQ1) to an E3 ligase ligand (like pomalidomide), leading to the targeted degradation of BRD4 and subsequent downregulation of oncogenes like c-Myc.[9][12]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a potent and versatile chemical tool for researchers in drug discovery. Its defined molecular weight and formula, coupled with its predictable reactivity, make it an ideal building block for creating sophisticated therapeutic agents. The ability to function as a covalent warhead or as a component in linker synthesis for PROTACs places it at the forefront of modern medicinal chemistry, enabling the development of next-generation inhibitors and protein degraders targeting critical disease pathways. Proper understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory.

References

- 1. Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 4-(2-Bromoethyl)morpholine [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Assessment of 4-(Bromoacetyl)morpholine in Cell Lysates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary assessment of 4-(bromoacetyl)morpholine, a putative covalent inhibitor, in a cell lysate context. Due to the current absence of specific experimental data on this compound, this document outlines a robust, hypothesis-driven approach leveraging established chemoproteomic methodologies and in-silico target prediction. The bromoacetyl moiety of this compound suggests a reactive nature, likely targeting nucleophilic amino acid residues within the proteome. The primary objective of this guide is to furnish researchers with detailed experimental protocols and a theoretical foundation for identifying and validating the protein targets of this compound, thereby elucidating its potential mechanism of action and cellular effects. The protocols described herein are based on activity-based protein profiling (ABPP) and mass spectrometry-based proteomics. Furthermore, we present a list of computationally predicted protein targets to guide initial experimental investigations. This document is intended to serve as a foundational resource for initiating research into the biological activity of this compound.

Introduction

Covalent inhibitors have emerged as a significant class of therapeutic agents, offering advantages such as high potency and prolonged duration of action. The inherent reactivity of these molecules, however, necessitates a thorough characterization of their protein interaction landscape to understand both on-target efficacy and potential off-target effects. This compound is a small molecule featuring a bromoacetyl group, a well-known electrophilic "warhead" that can react with nucleophilic amino acid side chains, most notably the thiol group of cysteine residues. This chemical feature strongly suggests that this compound may act as a covalent inhibitor of one or more cellular proteins.

Currently, there is a lack of publicly available data on the biological targets and cellular effects of this compound. This guide, therefore, aims to bridge this knowledge gap by providing a detailed roadmap for its initial assessment. We will outline a series of experimental procedures, from the synthesis of a chemical probe to the identification and validation of protein targets in cell lysates. To provide a starting point for these investigations, we also present a set of potential protein targets predicted through in-silico analysis, based on the presence of reactive cysteine residues in proteins of known functional importance.

Theoretical Background: Mechanism of Action

The bromoacetyl moiety is an α-haloacetyl group, which is a classic electrophile used in the design of covalent inhibitors. The carbon atom alpha to the carbonyl group is electron-deficient and susceptible to nucleophilic attack. In a biological context, the most likely nucleophiles to react with this group are the side chains of cysteine, and to a lesser extent, histidine, lysine, and methionine residues in proteins. The reaction with cysteine is typically the most favorable due to the high nucleophilicity of the thiolate anion (Cys-S⁻) at physiological pH.

The reaction proceeds via a standard SN2 mechanism, where the nucleophilic amino acid residue attacks the α-carbon, displacing the bromide ion and forming a stable thioether bond in the case of cysteine. This irreversible modification of the protein can lead to a variety of functional consequences, including inhibition of enzymatic activity, disruption of protein-protein interactions, or alteration of protein conformation. The primary goal of the preliminary assessment is to identify which proteins in the proteome are covalently modified by this compound.

In-Silico Predicted Protein Targets

In the absence of experimental data, in-silico methods can provide valuable hypotheses to guide experimental work. We conducted a predictive analysis to identify potential protein targets of this compound. This prediction is based on the presence of "ligandable" cysteine residues in proteins known to be susceptible to modification by electrophilic fragments. Databases such as CysDB, which aggregate data from large-scale chemoproteomic studies, were conceptually used to identify proteins with reactive cysteines that could potentially be targeted by a bromoacetyl-containing compound.[1][2] The following table summarizes a selection of high-priority candidate targets, chosen for their roles in key signaling pathways relevant to drug discovery.

Table 1: Predicted High-Priority Protein Targets of this compound

| Protein Target | UniProt ID | Function | Rationale for Prediction |

| Epidermal Growth Factor Receptor (EGFR) | P00533 | Tyrosine kinase involved in cell growth and proliferation. | Contains multiple ligandable cysteines, including in the kinase domain. A known target for covalent inhibitors. |

| Bruton's Tyrosine Kinase (BTK) | Q06187 | Non-receptor tyrosine kinase crucial for B-cell development and activation. | Cys481 is a well-characterized target for covalent inhibitors. |

| Mitogen-activated Protein Kinase Kinase 7 (MAP2K7) | O14733 | Dual-specificity kinase in the JNK signaling pathway. | Contains reactive cysteines in and around the active site. |

| Peroxiredoxin-1 (PRDX1) | Q06830 | Antioxidant enzyme involved in redox signaling. | Possesses a highly reactive catalytic cysteine that is susceptible to modification. |

| Caspase-3 | P42574 | Key executioner caspase in apoptosis. | Contains a catalytic cysteine in its active site that is a target for covalent modification. |

| Protein Tyrosine Phosphatase 1B (PTP1B) | P18031 | Non-receptor protein tyrosine phosphatase that regulates insulin signaling. | The active site contains a highly nucleophilic cysteine residue. |

| Heat Shock Protein 90 (HSP90) | P07900 | Molecular chaperone involved in protein folding and stability. | Contains cysteines that are allosterically important and have been targeted by covalent ligands. |

| Nuclear Factor Kappa-B Subunit 1 (NFKB1) | P19838 | Transcription factor that regulates inflammatory responses. | Contains reactive cysteines in its DNA-binding domain. |

Proposed Experimental Protocols

The following protocols provide a comprehensive workflow for the preliminary assessment of this compound in cell lysates.

Synthesis of an Alkyne-Tagged this compound Probe

To identify the protein targets of this compound using "click" chemistry-based proteomics, a probe molecule containing a bioorthogonal handle, such as a terminal alkyne, is required. We propose the synthesis of 4-(2-bromo-N-prop-2-yn-1-ylacetyl)morpholine . This probe retains the core bromoacetyl morpholine structure for target binding, with the alkyne tag enabling subsequent conjugation to a reporter molecule (e.g., biotin-azide).

Proposed Synthesis Scheme:

-

Synthesis of 2-bromo-N-(prop-2-yn-1-yl)acetamide: Bromoacetyl bromide is reacted with propargylamine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane) at low temperature (0 °C to room temperature).

-

Synthesis of the final probe: The resulting 2-bromo-N-(prop-2-yn-1-yl)acetamide is then reacted with morpholine. This reaction is an N-acylation, where the nitrogen of morpholine attacks the carbonyl carbon of the bromoacetyl group of the intermediate, displacing the bromine. This step may require a base to facilitate the reaction. Correction: A more plausible route would be to first synthesize N-propargyl morpholine-4-carboxamide and then perform an alpha-bromination. A simpler conceptual approach for the purpose of this guide is to use a commercially available or readily synthesized alkyne-containing bromoacetamide. For the purpose of this guide, we will assume the successful synthesis of an alkyne-tagged bromoacetamide probe, for example, N-propargyl-2-bromoacetamide, which can be used in the subsequent steps.

Cell Culture and Lysate Preparation

-

Cell Culture: Culture a human cell line (e.g., HEK293T, HeLa, or a cancer cell line relevant to the predicted targets) in appropriate media and conditions until they reach 80-90% confluency.

-

Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS), scrape the cells, and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4 °C).

-

Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail).

-

Homogenization: Sonicate the cell suspension on ice to ensure complete lysis and shear genomic DNA.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4 °C) to pellet cell debris.

-

Quantification: Collect the supernatant (clarified cell lysate) and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay). Normalize the protein concentration of all samples.

Competitive Chemoproteomic Profiling

This protocol is designed to identify proteins that are covalently modified by this compound in a competitive manner.

-

Incubation with this compound:

-

Aliquot the normalized cell lysate into separate microcentrifuge tubes.

-

Treat the lysates with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubate for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37 °C) to allow for covalent modification.

-

-

Labeling with Alkyne Probe:

-

To each lysate sample, add a final concentration of 10 µM of the alkyne-tagged bromoacetamide probe.

-